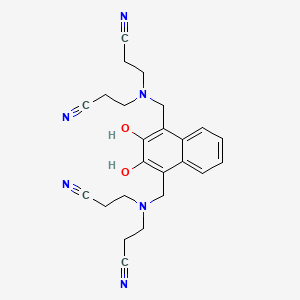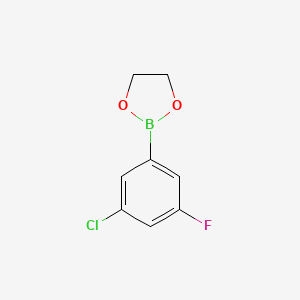
S,S-dibutyl (chloromethyl)phosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane is an organophosphorus compound characterized by the presence of both sulfur and phosphorus atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane typically involves the reaction of butylthiol with chloromethylphosphonic dichloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic phosphorus center, leading to the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur and phosphorus atoms can also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane include other organophosphorus compounds with sulfur and phosphorus atoms. These compounds may have similar reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1-(methylsulfanyl-(chloromethyl)phosphoryl)sulfanylmethane
- 1-(ethylsulfanyl-(chloromethyl)phosphoryl)sulfanylethane The uniqueness of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane lies in its specific combination of butyl and chloromethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
90796-06-8 |
|---|---|
Molekularformel |
C9H20ClOPS2 |
Molekulargewicht |
274.8 g/mol |
IUPAC-Name |
1-[butylsulfanyl(chloromethyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H20ClOPS2/c1-3-5-7-13-12(11,9-10)14-8-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
YMAGJTYYROBKPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(=O)(CCl)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


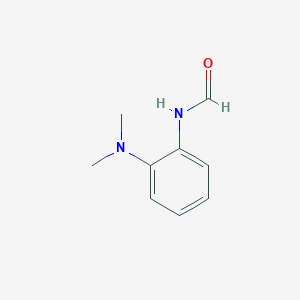

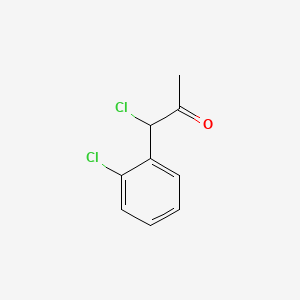
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
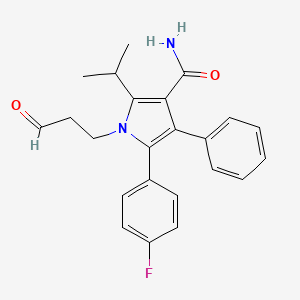

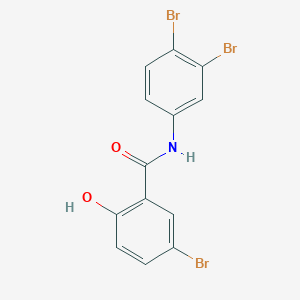
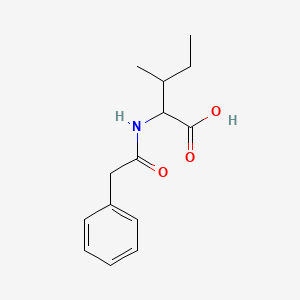

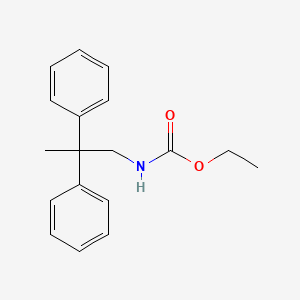

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
